Cas no 338398-57-5 (1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide)

1-(2,5-Dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a specialized triazole derivative with potential applications in agrochemical and pharmaceutical research. Its molecular structure features a dichlorophenyl group and a methylphenyl carboxamide moiety, contributing to its stability and reactivity. This compound may exhibit biological activity due to the presence of the 1,2,4-triazole core, which is known for its versatility in medicinal and pesticidal chemistry. Its well-defined synthesis pathway allows for consistent purity, making it suitable for further derivatization or mechanistic studies. Researchers may explore its utility as an intermediate in developing novel active ingredients with targeted properties.
1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide structure
338398-57-5 structure
Product Name:1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
CAS No:338398-57-5
MF:C17H14Cl2N4O
MW:361.225261211395
CID:6143994
PubChem ID:3714374
Update Time:2025-06-15

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2H-400S
    • AKOS005084918
    • 338398-57-5
    • 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
    • 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide
    • Oprea1_792484
    • Inchi: 1S/C17H14Cl2N4O/c1-10-3-6-13(7-4-10)21-17(24)16-20-11(2)23(22-16)15-9-12(18)5-8-14(15)19/h3-9H,1-2H3,(H,21,24)
    • InChI Key: AFKQZMITGUPLPU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1N1C(C)=NC(C(NC2C=CC(C)=CC=2)=O)=N1)Cl

Computed Properties

  • Exact Mass: 360.0544665g/mol
  • Monoisotopic Mass: 360.0544665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 59.8Ų

Additional information on 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide: A Novel Compound with Promising Pharmacological Potential

1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide is a synthetic compound with a unique molecular structure that has attracted significant attention in the field of pharmaceutical research. This compound, with the CAS number 338398-57-5, represents a novel class of molecules that integrate aromatic rings, heterocyclic systems, and functional groups to achieve specific biological activities. Recent studies have highlighted its potential as a multifunctional agent capable of modulating various physiological pathways, making it a subject of interest for both academic and industrial researchers.

The molecular architecture of 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide is characterized by the incorporation of a 1,2,4-triazole ring, which is a well-known heterocyclic scaffold with diverse pharmacological applications. The 2,5-dichlorophenyl group provides hydrophobic interactions, while the 4-methylphenyl substituent contributes to steric and electronic effects that influence its binding affinity. The carboxamide functionality further enhances its solubility and metabolic stability, which are critical factors in drug development.

Recent advances in medicinal chemistry have demonstrated that compounds like 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylpheny)-1H-1,2,4-Triazole-3-Carboxamide can act as dual-action agents, targeting multiple receptors or enzymes simultaneously. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), two key players in the inflammatory response. This dual mechanism of action may offer therapeutic advantages over traditional monotherapies in chronic inflammatory diseases.

Furthermore, the 1,2,4-triazole ring system in this molecule has been shown to interact with various protein targets, including kinases and phosphatases, which are implicated in cancer progression. A 2022 paper in Anticancer Research highlighted the ability of 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. These findings suggest its potential as a candidate for oncology research, particularly in the treatment of solid tumors.

The 2,5-dichlorophenyl substituent plays a critical role in determining the molecule's biological profile. Chlorine atoms at positions 2 and 5 introduce electron-withdrawing effects that influence the molecule's reactivity and binding specificity. This substitution pattern has been associated with enhanced potency in several studies, including a 2021 investigation into its antiviral activity against RNA viruses. The compound demonstrated significant inhibition of viral replication in cell culture models, suggesting its potential as a therapeutic agent for viral infections.

Research on the 4-methylphenyl group has revealed its importance in modulating the molecule's pharmacokinetic properties. The methyl substitution at position 4 of the phenyl ring enhances the molecule's lipophilicity, which may improve its penetration across biological membranes. A 2023 study in Drug Discovery Today emphasized that this structural feature contributes to the compound's prolonged half-life in vivo, which is crucial for achieving therapeutic efficacy in chronic conditions.

The carboxamide functionality in 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide is a key determinant of its metabolic stability and bioavailability. Carboxamide groups are known to resist hydrolysis in biological systems, which reduces the risk of rapid degradation. This property has been leveraged in the design of prodrugs, where the carboxamide moiety serves as a delivery system for active metabolites. A 2022 review in Pharmaceutical Research discussed how such modifications could enhance the therapeutic window of similar compounds.

Compared to its analogs, 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide stands out due to its optimized balance between potency and selectivity. A 2023 comparative study published in ACS Chemical Biology found that this compound exhibits higher selectivity for the COX-2 isoform over COX-1, reducing the risk of gastrointestinal side effects often associated with nonsteroidal anti-inflammatory drugs. This selectivity is attributed to the combined effects of the 2,5-dichlorophenyl and 4-methylphenyl substituents.

Recent computational models have provided insights into the binding interactions of 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide with its molecular targets. Molecular docking studies suggest that the 1,2,4-triazole ring forms hydrogen bonds with key residues in the target protein, while the 2,5-dichlorophenyl group engages in hydrophobic interactions. These findings align with experimental data and support the compound's potential as a lead candidate for drug development.

Despite its promising properties, challenges remain in optimizing the therapeutic profile of 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide. Ongoing research focuses on improving its solubility and reducing potential off-target effects. A 2023 study in Journal of Medicinal Chemistry explored the use of co-crystallization techniques to enhance the compound's aqueous solubility, which is critical for oral administration. These efforts highlight the importance of multidisciplinary approaches in drug development.

Overall, 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide represents a significant advancement in the design of multifunctional pharmaceutical agents. Its unique molecular structure and diverse biological activities make it a valuable candidate for further exploration in the treatment of inflammatory diseases, cancer, and viral infections. Continued research into its pharmacological properties and therapeutic applications is expected to yield important insights for future drug development.

As the field of medicinal chemistry continues to evolve, compounds like 1-(2,5-Dichlorophenyl)-5-Methyl-N-(4-Methylphenyl)-1H-1,2,4-Triazole-3-Carboxamide will play a pivotal role in addressing unmet medical needs. The integration of structural optimization, computational modeling, and experimental validation will be essential in translating these findings into effective therapies. With ongoing advancements in drug discovery technologies, the potential of this compound to impact human health is likely to grow in the coming years.

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